1-Nitrocyclododecane-1-carbonitrile
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Overview
Description
1-Nitrocyclododecane-1-carbonitrile is an organic compound characterized by a twelve-membered cycloalkane ring with a nitro group and a nitrile group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrocyclododecane-1-carbonitrile can be synthesized through a multi-step process involving the nitration of cyclododecane followed by the introduction of a nitrile group. The nitration typically involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent introduction of the nitrile group can be achieved through the reaction of the nitro compound with a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrocyclododecane-1-carbonitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Hydrolysis: Sulfuric acid, sodium hydroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 1-Aminocyclododecane-1-carbonitrile.
Hydrolysis: 1-Nitrocyclododecane-1-carboxylic acid.
Substitution: Various substituted cyclododecane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitrocyclododecane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitrocyclododecane-1-carbonitrile involves its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amine, which can interact with various biological targets.
Nitrile Group: The nitrile group can be hydrolyzed to form a carboxylic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
1-Nitrocyclohexane-1-carbonitrile: A smaller cycloalkane with similar functional groups.
1-Nitrocyclooctane-1-carbonitrile: An eight-membered ring analog.
1-Nitrocyclodecane-1-carbonitrile: A ten-membered ring analog.
Uniqueness: 1-Nitrocyclododecane-1-carbonitrile is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs.
Properties
CAS No. |
84065-81-6 |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-nitrocyclododecane-1-carbonitrile |
InChI |
InChI=1S/C13H22N2O2/c14-12-13(15(16)17)10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI Key |
RSVFQEUKDJFUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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